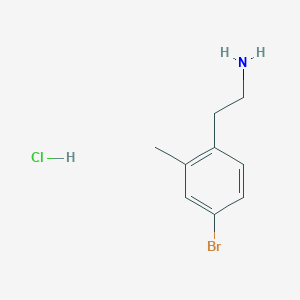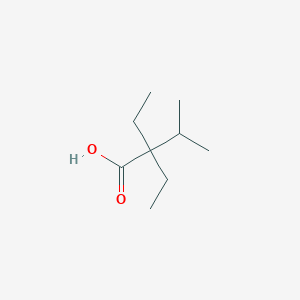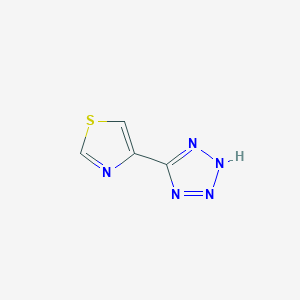![molecular formula C12H23NO5S B6597473 rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate CAS No. 862700-27-4](/img/structure/B6597473.png)
rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate
Übersicht
Beschreibung
Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate (RTCM) is a synthetic compound that has recently been studied for its potential applications in scientific research. RTCM has been studied for its potential to act as a chiral auxiliary in organic synthesis and as a catalyst in asymmetric synthesis. In addition, RTCM has been studied for its ability to act as a biological agent, particularly in the areas of enzyme inhibition, protein-protein interactions, and signal transduction.
Wissenschaftliche Forschungsanwendungen
Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has been studied for its potential applications in scientific research. One potential application is in the area of asymmetric synthesis, where this compound can be used as a chiral auxiliary to promote the formation of optically active compounds. This compound has also been studied for its ability to act as an enzyme inhibitor, which can be used to study the mechanism of enzyme action and to identify new drugs. In addition, this compound has been studied for its ability to interact with proteins, which can be used to study the structure and function of proteins. Finally, this compound has been studied for its ability to act as a signal transduction molecule, which can be used to study the regulation of cellular processes.
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate is not yet fully understood. However, it is believed that this compound binds to the active site of enzymes and proteins, which prevents them from performing their normal functions. This compound is also believed to interact with signal transduction molecules, which can affect the activity of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can affect the activity of enzymes and proteins, which can affect the metabolism of cells. In addition, this compound is believed to interact with signal transduction molecules, which can affect the regulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate has several advantages for lab experiments. One advantage is that this compound is relatively easy to synthesize, which makes it a cost-effective reagent for lab experiments. In addition, this compound has low toxicity, which makes it safe to use in lab experiments. Finally, this compound can be used as a chiral auxiliary to promote the formation of optically active compounds.
However, there are some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of lab experiments. In addition, this compound is not a very potent enzyme inhibitor, which can make it difficult to study the mechanism of enzyme action.
Zukünftige Richtungen
There are several potential future directions for the study of rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate. One potential direction is to better understand the mechanism of action of this compound, which could lead to the development of more effective enzyme inhibitors. In addition, further research could be done to better understand the biochemical and physiological effects of this compound, which could lead to the development of new drugs. Finally, further research could be done to develop more efficient synthesis methods for this compound, which could lead to the development of more cost-effective reagents for lab experiments.
Synthesemethoden
Rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate can be synthesized via a three-step process. The first step involves the reaction of tert-butyl alcohol with cyclopentyl bromide to form the cyclopentyl tert-butyl ether. The second step involves the reaction of the cyclopentyl tert-butyl ether with methanesulfonyl chloride to form the this compound. The third and final step involves the reaction of the this compound with dicyclohexylcarbodiimide to form the final product.
Eigenschaften
IUPAC Name |
[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECKCZWUUIABD-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133198 | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862700-29-6, 862700-27-4 | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862700-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)







![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)
